molecular formula C12H19NO2 B8080266 Cyclohexanecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester

Cyclohexanecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester

Cat. No.: B8080266
M. Wt: 209.28 g/mol
InChI Key: KOZMQRNHSUIJPD-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C₁₂H₁₈N₂O₂. It is a derivative of cyclohexanecarboxylic acid where a cyano group (-CN) is attached to the second carbon of the cyclohexane ring, and the carboxylic acid group is esterified with 1,1-dimethylethanol (tert-butanol).

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: Cyclohexanecarboxylic acid can be reacted with tert-butanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ester.

  • Cyano Group Introduction: The cyano group can be introduced through a nitrile synthesis reaction, where a suitable precursor (e.g., cyclohexanecarboxylic acid chloride) is reacted with a cyanide source (e.g., potassium cyanide).

Industrial Production Methods:

  • Batch Process: Cyclohexanecarboxylic acid and tert-butanol are mixed in a reactor with an acid catalyst under controlled temperature and pressure conditions.

  • Continuous Process: A continuous flow reactor can be used for large-scale production, where reactants are continuously fed into the reactor and the product is continuously removed.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form cyclohexanecarboxylic acid.

  • Reduction: Reduction reactions can convert the cyano group to an amine group, forming cyclohexanecarboxylic acid, 2-amino-, 1,1-dimethylethyl ester.

  • Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Various nucleophiles (e.g., Grignard reagents) in anhydrous conditions.

Major Products Formed:

  • Cyclohexanecarboxylic acid (from oxidation)

  • Cyclohexanecarboxylic acid, 2-amino-, 1,1-dimethylethyl ester (from reduction)

  • Various substituted cyclohexanecarboxylic acid derivatives (from substitution)

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.

  • Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

  • Cyclohexanecarboxylic acid, methyl ester

  • Cyclohexanecarboxylic acid, ethyl ester

  • Cyclohexanecarboxylic acid, 2-cyano-, methyl ester

Uniqueness: Cyclohexanecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester is unique due to the presence of the tert-butyl ester group, which provides increased stability and resistance to hydrolysis compared to other esters. This makes it particularly useful in industrial applications where stability is crucial.

Biological Activity

Cyclohexanecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester (CAS No. 2097068-48-7) is a chemical compound that has garnered interest in various fields including medicinal chemistry and agricultural science. Its biological activity is linked to its structural properties, which influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H19NO2C_{12}H_{19}NO_2. It features a cyclohexane ring with a carboxylic acid and cyano group, which contribute to its reactivity and biological interactions.

PropertyValue
Molecular Weight209.29 g/mol
Density1.7 ± 0.1 g/cm³
Boiling PointNot specified
CAS Number2097068-48-7

Antitumor Activity

Recent studies have indicated that compounds similar to Cyclohexanecarboxylic acid derivatives exhibit significant antitumor properties. For instance, research published in the Journal of Medicinal Chemistry highlighted the potential of certain derivatives to inhibit cancer cell growth by modulating lipid metabolism under hypoxic conditions . The specific mechanisms may involve the inhibition of stearoyl-CoA desaturase (SCD), leading to reduced unsaturated fatty acids in cancer cells.

Enzyme Inhibition

Cyclohexanecarboxylic acid derivatives have also been studied for their ability to inhibit various enzymes. For example, some studies suggest that these compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes and pain pathways. This inhibition could lead to anti-inflammatory effects, making these compounds potential candidates for pain management therapies.

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of Cyclohexanecarboxylic acid derivatives suggest that they may help in protecting neuronal cells from oxidative stress. This property is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role . The exact pathways involved are still under investigation but may include modulation of antioxidant enzyme activities.

Study on Antitumor Efficacy

A notable case study involved the synthesis and evaluation of several cyclohexanecarboxylic acid derivatives for their antitumor activity against breast cancer cell lines. The study found that specific modifications to the cyclohexane ring enhanced cytotoxicity compared to the parent compound. The results indicated that compounds with electron-withdrawing groups exhibited increased potency .

Enzyme Inhibition Assays

In another study focusing on enzyme inhibition, researchers tested Cyclohexanecarboxylic acid derivatives against COX-1 and COX-2 enzymes. The results demonstrated that certain derivatives showed significant inhibitory activity, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a promising avenue for developing new anti-inflammatory agents based on this scaffold .

Properties

IUPAC Name

tert-butyl 2-cyanocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h9-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZMQRNHSUIJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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